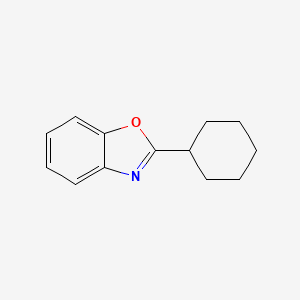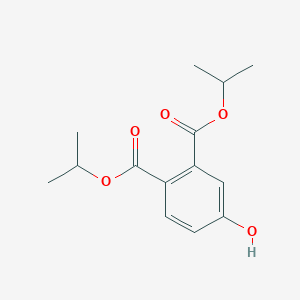![molecular formula C9H24N2Sn B14335847 N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine CAS No. 109862-83-1](/img/structure/B14335847.png)
N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine is a chemical compound with a unique structure that includes both tin and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine typically involves the reaction of trimethylstannylmethyl chloride with N1,N~1~,N~2~-trimethylethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler tin-containing compounds.
Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds.
Aplicaciones Científicas De Investigación
N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which N1,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine exerts its effects involves the interaction of its tin and nitrogen atoms with various molecular targets. The trimethylstannyl group can form strong bonds with carbon atoms, facilitating the formation of new chemical structures. The nitrogen atoms can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N~1~,N~1~,N~2~-Trimethyl-N~2~-(2-(methylamino)ethyl)ethane-1,2-diamine: This compound has a similar structure but lacks the trimethylstannyl group.
N,N,N’,N’-Tetramethylethylenediamine: Another related compound, it is used as a ligand in coordination chemistry.
Uniqueness
N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring the formation of carbon-tin bonds, which are less common in other similar compounds.
Propiedades
Número CAS |
109862-83-1 |
|---|---|
Fórmula molecular |
C9H24N2Sn |
Peso molecular |
279.01 g/mol |
Nombre IUPAC |
N,N,N'-trimethyl-N'-(trimethylstannylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H15N2.3CH3.Sn/c1-7(2)5-6-8(3)4;;;;/h1,5-6H2,2-4H3;3*1H3; |
Clave InChI |
PXQZUMQJPDOSJN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN(C)C[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)

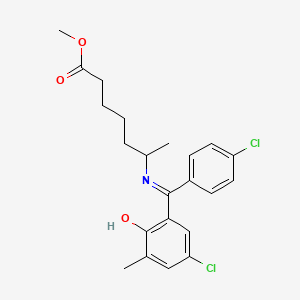
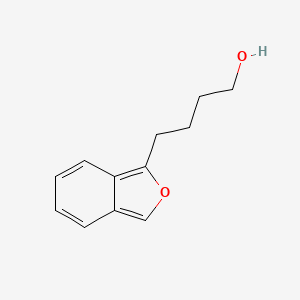

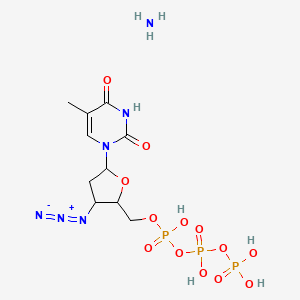

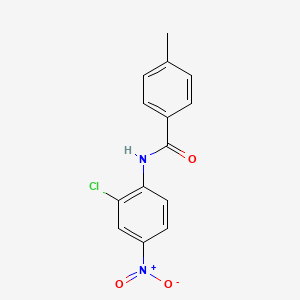


![Benzene, [2-[(2-chloroethyl)thio]ethyl]-](/img/structure/B14335823.png)
